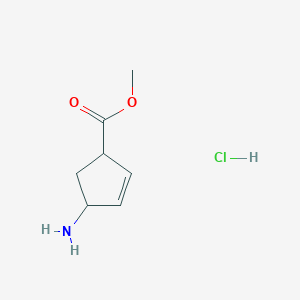
N-苯基-1-萘胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-1-anthramine: is an organic compound with the molecular formula C20H15N and a molecular weight of 269.35 g/mol . . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
科学研究应用
N-Phenyl-1-anthramine has a wide range of applications in scientific research:
作用机制
Mode of Action
It has been used as a fluorescent probe , suggesting that it may interact with its targets through fluorescence mechanisms. The exact nature of these interactions and the resulting changes require further investigation.
Biochemical Pathways
It’s noted that N-Phenyl-1-anthramine has been used in fluorescence studies , which could imply its involvement in pathways related to fluorescence or light emission
生化分析
Biochemical Properties
N-Phenyl-1-anthramine plays a significant role in biochemical reactions, particularly in the study of proteomics . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
N-Phenyl-1-anthramine affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, N-Phenyl-1-anthramine can activate specific signaling pathways that lead to changes in gene expression, thereby affecting cellular behavior and function .
Molecular Mechanism
The molecular mechanism of N-Phenyl-1-anthramine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. By binding to the active site of an enzyme, N-Phenyl-1-anthramine can inhibit its activity, leading to downstream effects on cellular processes. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Phenyl-1-anthramine can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, N-Phenyl-1-anthramine may degrade, leading to a reduction in its efficacy. Long-term studies have shown that its effects on cellular function can vary, with some cells adapting to its presence while others may exhibit prolonged responses .
Dosage Effects in Animal Models
The effects of N-Phenyl-1-anthramine vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
N-Phenyl-1-anthramine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, N-Phenyl-1-anthramine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, with certain tissues exhibiting higher concentrations than others .
Subcellular Localization
N-Phenyl-1-anthramine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions:
Reduction of Nitrobenzene: One common method for preparing N-Phenyl-1-anthramine involves the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride and water.
Buchwald-Hartwig Amination: Another method involves the Buchwald-Hartwig amination of anthranilic acid derivatives with aniline.
Industrial Production Methods: Industrial production of N-Phenyl-1-anthramine often involves large-scale reduction reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
化学反应分析
Types of Reactions:
Oxidation: N-Phenyl-1-anthramine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form N-phenyl-1-anthramine derivatives with different substituents.
Substitution: N-Phenyl-1-anthramine can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and zinc dust.
Substitution: Alkyl halides, sulfonates, and anhydrous conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of N-Phenyl-1-anthramine.
Reduction Products: N-phenyl-1-anthramine derivatives with different substituents.
Substitution Products: Compounds with substituted phenyl groups.
相似化合物的比较
N-Phenyl-2-anthramine: Similar in structure but with the phenyl group attached to the second position of the anthracene ring.
N-Phenyl-9-anthramine: The phenyl group is attached to the ninth position of the anthracene ring.
N-Phenyl-1-naphthylamine: A structurally related compound with a naphthalene ring instead of an anthracene ring.
Uniqueness: N-Phenyl-1-anthramine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets and pathways. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in both research and industrial applications .
属性
IUPAC Name |
N-phenylanthracen-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-10-18(11-3-1)21-20-12-6-9-17-13-15-7-4-5-8-16(15)14-19(17)20/h1-14,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOIZKZASBFCJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=CC4=CC=CC=C4C=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613978 |
Source


|
| Record name | N-Phenylanthracen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98683-00-2 |
Source


|
| Record name | N-Phenylanthracen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
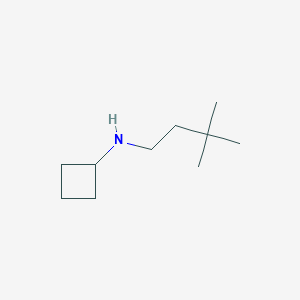
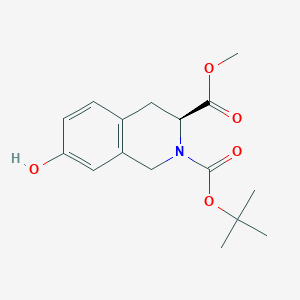
![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)
![N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine](/img/structure/B1369984.png)
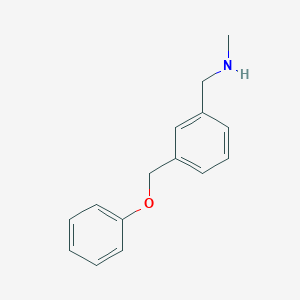
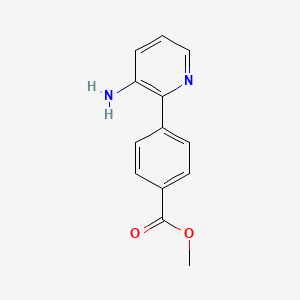
![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)
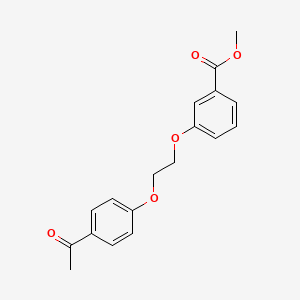
![3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde](/img/structure/B1369993.png)
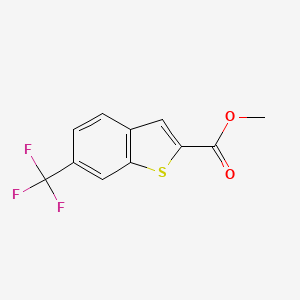
![2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate](/img/structure/B1369995.png)

